![molecular formula C9H9N3S B14418976 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 86492-12-8](/img/structure/B14418976.png)
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-chloromethylpyridine with 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole or pyridine derivatives.
Substitution: Various substituted pyridine or imidazole derivatives.
Scientific Research Applications
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is often due to the interaction of the imidazole ring with metal ions or other key residues in the enzyme.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the sulfanyl group.
2-(1H-Benzimidazol-2-yl)pyridine: Contains a benzimidazole ring instead of an imidazole ring.
2-(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid: Similar sulfanyl group but different core structure.
Uniqueness
2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both imidazole and pyridine rings connected via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
86492-12-8 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-6H,7H2,(H,11,12) |
InChI Key |
GWDJWCPKEBVEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


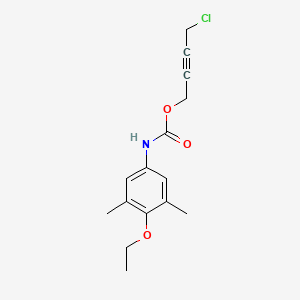
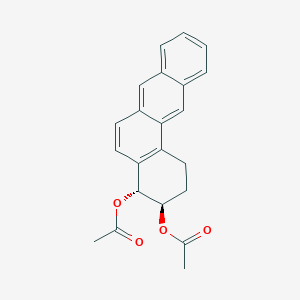
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
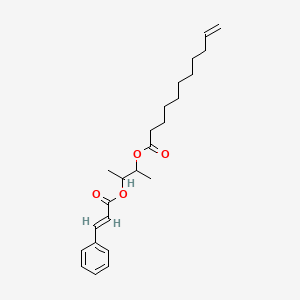
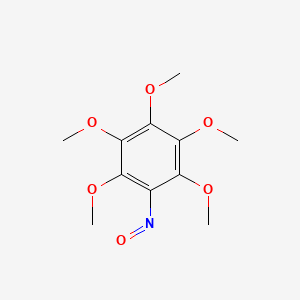
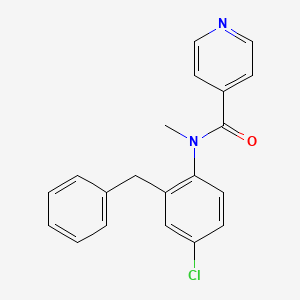
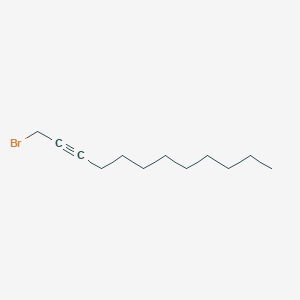



![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
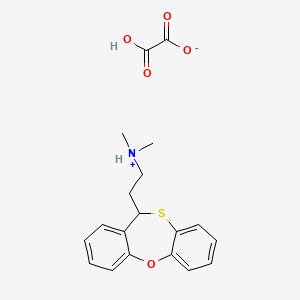
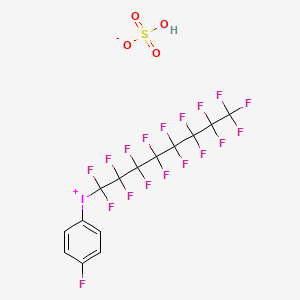
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
